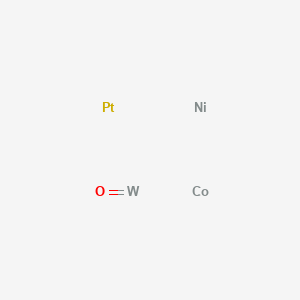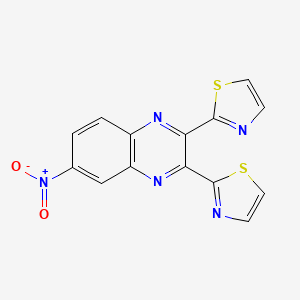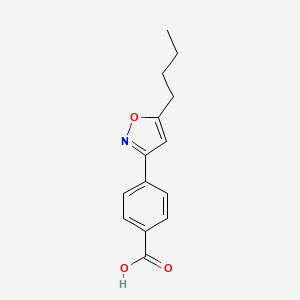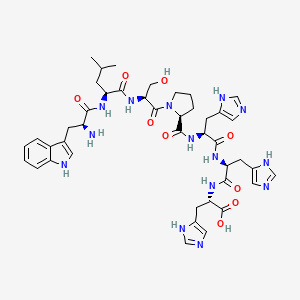
Cobalt;nickel;oxotungsten;platinum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt;nickel;oxotungsten;platinum is a complex compound that combines the unique properties of cobalt, nickel, oxotungsten, and platinum. Each of these elements contributes distinct characteristics, making the compound valuable in various scientific and industrial applications. Cobalt and nickel are known for their magnetic properties and catalytic abilities, while oxotungsten and platinum are renowned for their high stability and catalytic efficiency.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cobalt;nickel;oxotungsten;platinum typically involves the co-precipitation method, where aqueous solutions of cobalt, nickel, tungsten, and platinum salts are mixed under controlled pH conditions. The resulting precipitate is then filtered, washed, and calcined at high temperatures to obtain the desired compound. Another method involves the sol-gel process, where metal alkoxides are hydrolyzed and condensed to form a gel, which is then dried and calcined.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-temperature furnaces and advanced chemical reactors to ensure uniform mixing and precise control over reaction conditions. The use of catalysts and surfactants can enhance the efficiency of the synthesis process, leading to higher yields and better quality of the final product.
化学反应分析
Types of Reactions
Cobalt;nickel;oxotungsten;platinum undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different metal centers and their interaction with reactants.
Common Reagents and Conditions
Oxidation Reactions: Typically involve oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction Reactions: Commonly use reducing agents like hydrogen gas or sodium borohydride.
Substitution Reactions: Often involve ligands such as ammonia or phosphines, which can replace existing ligands in the compound.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation reactions may yield oxides of cobalt, nickel, tungsten, and platinum, while reduction reactions may produce metallic forms of these elements.
科学研究应用
Cobalt;nickel;oxotungsten;platinum has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and polymerization reactions.
Biology: Investigated for its potential use in biosensors and as a catalyst in biochemical reactions.
Medicine: Explored for its potential in drug delivery systems and as an anticancer agent due to its ability to interact with biological molecules.
Industry: Utilized in the production of high-performance materials, such as superalloys and advanced ceramics, due to its excellent thermal and chemical stability.
作用机制
The mechanism of action of cobalt;nickel;oxotungsten;platinum involves its ability to interact with various molecular targets and pathways. The compound’s catalytic activity is primarily due to the presence of multiple metal centers, which can facilitate electron transfer and stabilize reaction intermediates. In biological systems, the compound can interact with proteins and nucleic acids, potentially leading to changes in their structure and function.
相似化合物的比较
Similar Compounds
Cobalt;nickel;oxotungsten: Lacks the catalytic efficiency of platinum but still exhibits good stability and magnetic properties.
Nickel;oxotungsten;platinum: Similar catalytic properties but may have different magnetic characteristics due to the absence of cobalt.
Cobalt;nickel;platinum: Excellent catalytic properties but may lack the thermal stability provided by oxotungsten.
Uniqueness
Cobalt;nickel;oxotungsten;platinum stands out due to its combination of high catalytic efficiency, thermal stability, and magnetic properties. This unique combination makes it valuable for a wide range of applications, from industrial catalysis to advanced materials research.
属性
CAS 编号 |
845796-46-5 |
|---|---|
分子式 |
CoNiOPtW |
分子量 |
512.55 g/mol |
IUPAC 名称 |
cobalt;nickel;oxotungsten;platinum |
InChI |
InChI=1S/Co.Ni.O.Pt.W |
InChI 键 |
CRQFOPSHPSRQOV-UHFFFAOYSA-N |
规范 SMILES |
O=[W].[Co].[Ni].[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~-[2-(Trimethoxysilyl)ethyl]hexane-1,6-diamine](/img/structure/B14198429.png)
![4-({4-[(2,4,6-Trimethylphenyl)methyl]pyrimidin-2-yl}amino)benzonitrile](/img/structure/B14198435.png)

![1-[(2S,3S)-1,3-dinitropentan-2-yl]-4-methoxybenzene](/img/structure/B14198449.png)
![N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide](/img/structure/B14198463.png)
![2-Amino-5-{[(2-chloropyridin-4-yl)amino]methyl}phenol](/img/structure/B14198467.png)
![4-[3-(Triisocyanatosilyl)propyl]phenyl 2-methylprop-2-enoate](/img/structure/B14198472.png)

![3-Cyclohexyl-6-(phenanthren-9-YL)-1H,4H-furo[3,4-C]furan-1,4-dione](/img/structure/B14198483.png)
![1-Methoxy-7-[(4-methoxyphenyl)methoxy]-9H-carbazole](/img/structure/B14198484.png)
![[3-[(1S)-1-phenylethoxy]phenyl]thiourea](/img/structure/B14198491.png)
![2-(3-Fluorophenyl)-3-[(3-fluorophenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B14198492.png)

![9H-Carbazole, 3-bromo-9-[(ethenyloxy)methyl]-](/img/structure/B14198510.png)
